amino}propanoic acid CAS No. 1049155-76-1](/img/structure/B3207843.png)
3-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid
Descripción general
Descripción
“3-{(Tert-butoxy)carbonylamino}propanoic acid” is a chemical compound with the CAS Number: 1049155-76-1 . It has a molecular weight of 229.28 . The IUPAC name for this compound is N-(tert-butoxycarbonyl)-N-cyclopropyl-beta-alanine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-11(2,3)16-10(15)12(8-4-5-8)7-6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a density of 1.16±0.1 g/cm3 (Predicted) and a boiling point of 349.5±21.0 °C (Predicted) . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived entirely from biomass, exhibits significant potential in drug synthesis due to its carbonyl and carboxyl functional groups. It enables the synthesis of value-added chemicals and drug derivatives, offering a cleaner and cost-effective approach to pharmaceutical development. Applications include direct drug synthesis, creation of drug derivatives for targeted release, and modification of chemical reagents for pharmaceutical intermediates. The versatility of LEV underscores its untapped potential in medicine, particularly in cancer treatment and medical material production (Zhang et al., 2021).
Ethyl Tert-Butyl Ether (ETBE) Biodegradation in Environmental Remediation
Research on the biodegradation of ethyl tert-butyl ether (ETBE), a gasoline additive, highlights the environmental applications of related carbonyl compounds. Microorganisms capable of degrading ETBE through aerobic processes have been identified, offering insights into the bioremediation of soil and groundwater contamination. This knowledge is crucial for developing strategies to mitigate the environmental impact of ETBE and related compounds (Thornton et al., 2020).
Functionalization of Quantum Dots with Amino Acids
Amino acid-functionalized quantum dots, achieved through carbonyl chemistry, show promise in various applications due to their enhanced solubility, sustainability, and biocompatibility. This functionalization strategy leads to significant improvements in the optical and electrical performance of quantum dots, making them suitable for optoelectronic devices, sensors, and energy storage systems. The process illustrates the versatility of carbonyl compounds in nanotechnology and materials science (Ravi et al., 2021).
Metathesis Reactions in Synthesis of β-Amino Acid Derivatives
Metathesis reactions, including ring-closing (RCM) and cross metathesis (CM), play a pivotal role in synthesizing cyclic β-amino acids, highlighting the importance of carbonyl compounds in medicinal chemistry. These reactions enable the production of alicyclic β-amino acids and densely functionalized derivatives, crucial for drug research and development. This synthetic approach underscores the significance of carbonyl chemistry in creating novel therapeutic agents (Kiss et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(8-4-5-8)7-6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUYVRWUCMVXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


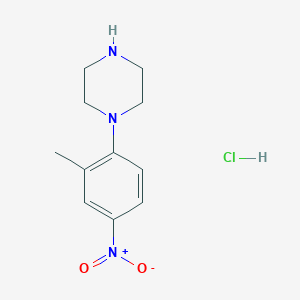
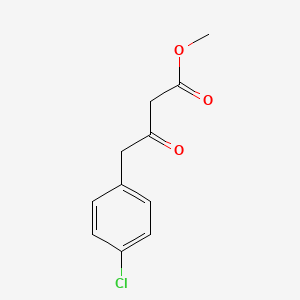

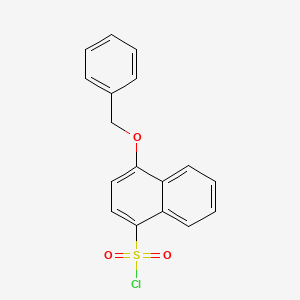
![2-[(3-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3207789.png)
![Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B3207795.png)
![methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3207797.png)

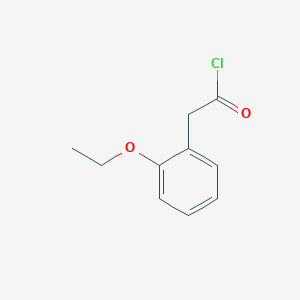
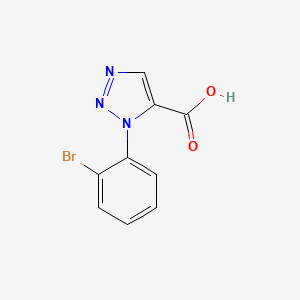

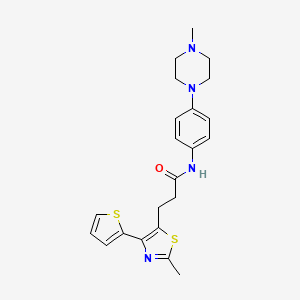
![N-benzyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3207837.png)

